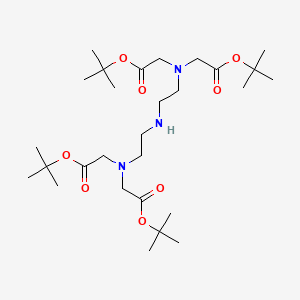
Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate is a complex organic compound with the molecular formula C34H63N3O10 and a molecular weight of 673.88 g/mol . This compound is characterized by its multiple tert-butyl ester groups and azanediyl linkages, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate typically involves the reaction of tert-butyl bromoacetate with diethylenetriamine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the amine groups of diethylenetriamine attack the bromoacetate, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to achieve high yields and minimize impurities. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
- Tetramethyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
- Tetraethyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
Uniqueness
Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate is unique due to its tert-butyl ester groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQVANBCPOPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCNCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
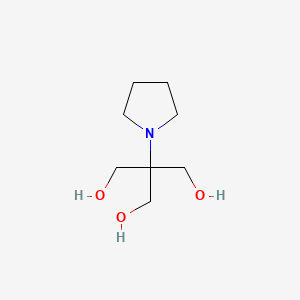


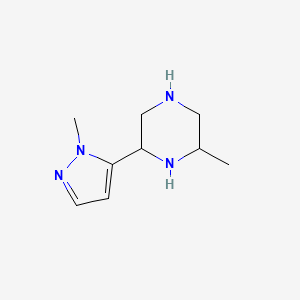

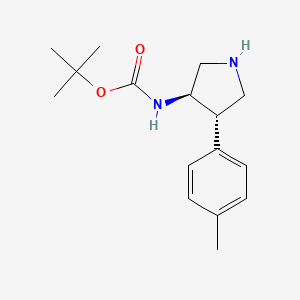
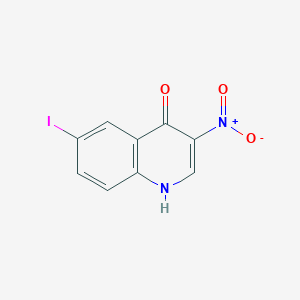
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
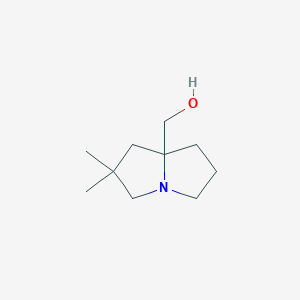
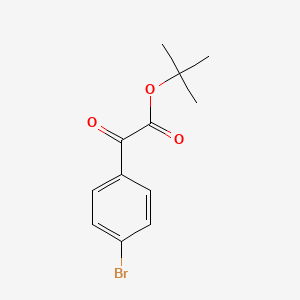
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
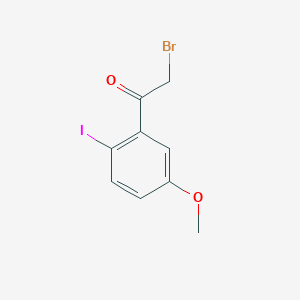
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
